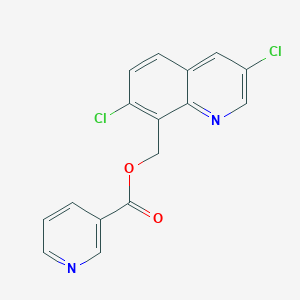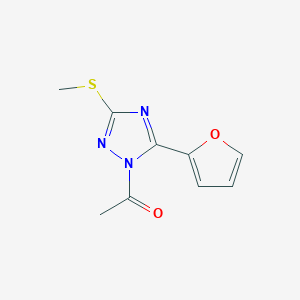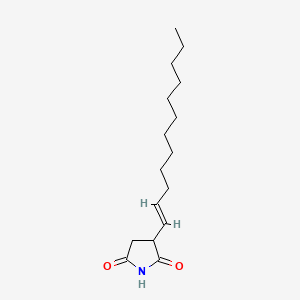
(3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,7-Dichloroquinolin-8-yl)methyl nicotinate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dichloroquinolin-8-yl)methyl nicotinate typically involves the reaction of 3,7-dichloroquinoline with nicotinic acid or its derivatives. One common method involves the esterification of nicotinic acid with (3,7-dichloroquinolin-8-yl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
(3,7-Dichloroquinolin-8-yl)methyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,7-Dichloroquinolin-8-yl)methyl nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl nicotinate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication and repair, leading to its antimicrobial and anticancer effects. The compound may also interact with cellular receptors and signaling pathways, modulating inflammatory responses and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
4,7-Dichloro-8-methylquinoline: Another quinoline derivative with potential biological activities.
Uniqueness
(3,7-Dichloroquinolin-8-yl)methyl nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoline and nicotinate moieties makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
89517-12-4 |
|---|---|
Formule moléculaire |
C16H10Cl2N2O2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
(3,7-dichloroquinolin-8-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-6-10-3-4-14(18)13(15(10)20-8-12)9-22-16(21)11-2-1-5-19-7-11/h1-8H,9H2 |
Clé InChI |
HJLHEFPKVYFWRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)





![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)



![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
